[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol [4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13759283
InChI: InChI=1S/C8H5BrF4O/c9-5-2-1-4(3-14)7(10)6(5)8(11,12)13/h1-2,14H,3H2
SMILES: C1=CC(=C(C(=C1CO)F)C(F)(F)F)Br
Molecular Formula: C8H5BrF4O
Molecular Weight: 273.02 g/mol

[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol

CAS No.:

Cat. No.: VC13759283

Molecular Formula: C8H5BrF4O

Molecular Weight: 273.02 g/mol

* For research use only. Not for human or veterinary use.

[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol -

Specification

Molecular Formula C8H5BrF4O
Molecular Weight 273.02 g/mol
IUPAC Name [4-bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol
Standard InChI InChI=1S/C8H5BrF4O/c9-5-2-1-4(3-14)7(10)6(5)8(11,12)13/h1-2,14H,3H2
Standard InChI Key POTPGYQQWQQRQU-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1CO)F)C(F)(F)F)Br
Canonical SMILES C1=CC(=C(C(=C1CO)F)C(F)(F)F)Br

Introduction

Structural and Molecular Analysis

Molecular Architecture

The compound’s structure features a benzene ring substituted at the 2-, 3-, and 4-positions with fluorine, trifluoromethyl (-CF₃), and bromine, respectively, while a hydroxymethyl (-CH₂OH) group occupies the para position relative to the bromine (Table 1). This arrangement creates a sterically congested environment that influences its reactivity and physical properties.

Table 1: Molecular Properties of [4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol

PropertyValueSource
Molecular FormulaC₈H₅BrF₄O
Molecular Weight273.02 g/mol
CAS Number1352718-85-4
IUPAC Name[6-bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol
SMILESC1=CC(=C(C(=C1C(F)(F)F)F)CO)Br

The discrepancy in positional numbering between sources ( vs. ) arises from IUPAC priority rules, which assign the lowest possible numbers to substituents based on electronegativity. The trifluoromethyl group (-CF₃) holds higher priority than bromine or fluorine, leading to alternative numbering conventions .

Electronic and Steric Effects

The -CF₃ group exerts a strong electron-withdrawing inductive effect (-I), polarizing the aromatic ring and activating it toward electrophilic substitution at meta positions. Concurrently, bromine’s moderate -I effect and fluorine’s electronegativity further deplete electron density, rendering the hydroxymethyl group susceptible to oxidation . Steric hindrance from the -CF₃ and bromine substituents restricts rotational freedom, favoring regioselective reactions at less hindered sites.

Synthetic Methodologies

Stepwise Halogenation and Functionalization

Industrial synthesis typically proceeds via sequential halogenation of a pre-functionalized benzene derivative. A representative route involves:

  • Friedel-Crafts Trifluoromethylation: Introduction of -CF₃ using trifluoromethylating agents like CF₃Cu or CF₃SiMe₃ under catalytic conditions .

  • Electrophilic Bromination: Bromine addition at the 4-position using Br₂/FeBr₃, leveraging -CF₃’s meta-directing influence.

  • Fluorination: Direct fluorination at the 2-position via Balz-Schiemann reaction or using Selectfluor® reagents .

  • Hydroxymethylation: Oxidation of a methyl group to -CH₂OH using KMnO₄ or RuO₄ under acidic conditions.

Table 2: Key Synthetic Intermediates and Conditions

StepReactionReagents/ConditionsYield (%)
1TrifluoromethylationCF₃Cu, Pd(PPh₃)₄, DMF, 80°C65–70
2BrominationBr₂, FeBr₃, CH₂Cl₂, 25°C85
3FluorinationSelectfluor®, MeCN, 60°C78
4HydroxymethylationKMnO₄, H₂SO₄, H₂O, 0°C90

Purification Challenges

The compound’s high hydrophobicity and low melting point complicate crystallization. Column chromatography with silica gel (hexane/EtOAc 4:1) or recrystallization from dichloromethane/hexane mixtures achieves >95% purity .

Reactivity and Functional Group Transformations

Nucleophilic Substitution

The bromine atom undergoes facile substitution with nucleophiles (e.g., amines, thiols) in SNAr reactions. For example, reaction with piperidine in DMF at 120°C replaces bromine with a piperidinyl group, yielding derivatives with enhanced bioavailability .

Oxidation of the Hydroxymethyl Group

The -CH₂OH moiety oxidizes to a carboxylic acid (-COOH) using Jones reagent (CrO₃/H₂SO₄) or to a ketone (-CO-) under milder conditions (Py·CrO₃). This versatility enables the synthesis of acids for peptide coupling or ketones for Schiff base formation.

Radical Reactions

Under UV irradiation, the C-Br bond undergoes homolytic cleavage, generating aryl radicals that participate in coupling reactions. This pathway is exploited in polymer chemistry to create crosslinked networks .

Applications in Drug Discovery and Material Science

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antimicrobial agents. For instance, coupling with 4-aminobenzoic acid via EDC/HOBt yields a derivative with MIC values of 1 µg/mL against Staphylococcus aureus .

Agrochemicals

Incorporation into pyrazole derivatives enhances pesticidal activity. Chlorfenapyr analogues derived from this compound show 98% efficacy against Spodoptera frugiperda at 50 ppm .

Liquid Crystals

The -CF₃ group’s polarity and bromine’s polarizability enable use in nematic liquid crystals for displays. Blends with cyanobiphenyls achieve switching voltages <2 V .

Research Frontiers

Catalytic Asymmetric Synthesis

Recent advances employ chiral Pd catalysts to produce enantiomerically pure derivatives for antiviral applications. Enantiomeric excess (ee) of 92% is achieved using BINAP ligands .

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 8 hours to 20 minutes, improving energy efficiency by 70% .

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